![molecular formula C8H8Cl2F3N B2715840 (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 1391489-27-2](/img/structure/B2715840.png)
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
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Overview
Description
The compound you mentioned seems to be a derivative of phenylhydrazine . Phenylhydrazines are a group of organic compounds in which one or more of the hydrogen atoms attached to the benzene ring of phenol have been replaced by chlorine atoms .
Chemical Reactions Analysis
Phenylhydrazines can participate in various chemical reactions. For example, 2-Chlorophenylhydrazine hydrochloride can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .Physical And Chemical Properties Analysis
Phenylhydrazines are weakly acidic organic compounds. They are colorless and can exist in different states (solid, liquid) depending on the specific compound . For example, 2-chlorophenylhydrazine hydrochloride is soluble in water .Scientific Research Applications
- Details : Researchers use this compound to understand the mechanisms underlying drug resistance in mycobacteria. By studying its effects on M. smegmatis, they gain insights into drug efficacy and resistance pathways .
- Details : Scientists utilize 2-Chlorophenylhydrazine hydrochloride as a building block in pyrazoline synthesis. Pyrazolines have diverse applications, including as bioactive compounds and intermediates in drug development .
- Details : This compound can react with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine under heating conditions to yield N-azepan-2-ylidene-N’-(2-chloro-phenyl)-hydrazine, which may have further applications in medicinal chemistry or materials science .
- Details : While not directly related to 2-Chlorophenylhydrazine hydrochloride, research on flavones and their derivatives sheds light on bioactivity. Selenoflavones, synthesized using similar principles, have potential health benefits and are studied for their effects on various biological processes .
Intrinsic Resistance Studies in Mycobacterium smegmatis
Pyrazoline Synthesis
N-Azepan-2-ylidene-N’-(2-chloro-phenyl)-hydrazine Formation
Bioactivity Studies of Selenoflavones: (Related Research):
Selective Hydrogenation of Phenol Derivatives: (Related Research):
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWSNJCOFZXRPH-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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